molecular formula C14H25NO2 B14241224 (1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol CAS No. 362665-87-0

(1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol

Cat. No.: B14241224
CAS No.: 362665-87-0
M. Wt: 239.35 g/mol
InChI Key: YTJVBLPAMBTDCH-BFHYXJOUSA-N
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Description

(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol is a chiral compound with a unique structure that includes a cyclohexane ring substituted with a morpholine group, an isopropenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the morpholine group: This step involves the nucleophilic substitution of a suitable leaving group on the cyclohexane ring with morpholine.

    Addition of the isopropenyl group: This can be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,4S)-1-Methyl-2-morpholino-4-isopropylcyclohexanol
  • (1R,2R,4S)-1-Methyl-2-piperidino-4-isopropenylcyclohexanol
  • (1R,2R,4S)-1-Methyl-2-morpholino-4-vinylcyclohexanol

Uniqueness

(1R,2R,4S)-1-Methyl-2-morpholino-4-isopropenylcyclohexanol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its chiral centers and the presence of the morpholine and isopropenyl groups make it a valuable compound for research and industrial applications.

Properties

CAS No.

362665-87-0

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

(1R,2R,4S)-1-methyl-2-morpholin-4-yl-4-prop-1-en-2-ylcyclohexan-1-ol

InChI

InChI=1S/C14H25NO2/c1-11(2)12-4-5-14(3,16)13(10-12)15-6-8-17-9-7-15/h12-13,16H,1,4-10H2,2-3H3/t12-,13+,14+/m0/s1

InChI Key

YTJVBLPAMBTDCH-BFHYXJOUSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]([C@@H](C1)N2CCOCC2)(C)O

Canonical SMILES

CC(=C)C1CCC(C(C1)N2CCOCC2)(C)O

Origin of Product

United States

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